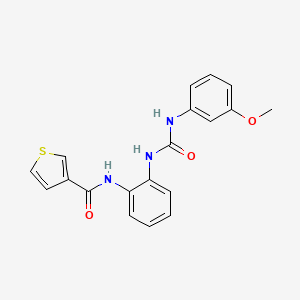

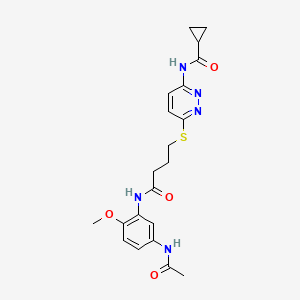

![molecular formula C17H17NO3S B2473206 Benzo[d][1,3]dioxol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396878-16-2](/img/structure/B2473206.png)

Benzo[d][1,3]dioxol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d][1,3]dioxol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications in the treatment of various diseases.

Applications De Recherche Scientifique

Materials Science and Optical Properties

Thermal and Optical Studies : A study by Karthik et al. (2021) on a related compound highlighted its thermal stability and optical properties through X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) calculations. The compound exhibited stable thermal properties and interactions indicative of potential applications in materials science, particularly in the development of materials with specific optical properties (Karthik et al., 2021).

Antimicrobial and Antitubercular Activities

Antitubercular Activity : Research by Bisht et al. (2010) on a series of compounds, including a derivative with a similar piperidinyl structure, demonstrated significant antitubercular activity. One compound in particular showed promising results against Mycobacterium tuberculosis strains, suggesting potential for the development of new antitubercular agents (Bisht et al., 2010).

Synthetic Chemistry and Catalysis

Synthesis of Benzothiophene Derivatives : A study conducted by Chen et al. (2017) described a palladium-catalyzed coupling reaction to synthesize benzo[b]thiophene derivatives. This research highlights the versatility of similar chemical structures in synthesizing complex organic molecules, which could be relevant for various applications in organic synthesis and catalysis (Chen et al., 2017).

Drug Discovery and Medicinal Chemistry

Anticancer Activity : The synthesis and characterization of novel benzo[d][1,3]dioxole gathered pyrazole derivatives by Umesha and Basavaraju (2014) explored their antimicrobial activity. Among these derivatives, some exhibited excellent antifungal and antibacterial activities, indicating potential utility in medicinal chemistry for developing new therapeutic agents (Umesha & Basavaraju, 2014).

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c19-17(13-3-4-14-15(10-13)21-11-20-14)18-7-5-12(6-8-18)16-2-1-9-22-16/h1-4,9-10,12H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTMONHTUBAUSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl {[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2473123.png)

![Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B2473125.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2473135.png)

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2473137.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2473138.png)

![8-Fluorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2473139.png)